molecular formula C17H19N3O5 B5112199 4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid

4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid

Cat. No.: B5112199
M. Wt: 345.3 g/mol
InChI Key: HHMVNPULJQQBFF-UHFFFAOYSA-N
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Description

4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a complex organic compound with a molecular formula of C14H18N2O3. This compound is known for its role as an impurity in Revefenacin, a long-acting muscarinic receptor antagonist used in the treatment of respiratory diseases .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and handling procedures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis. Additionally, research could also focus on developing more efficient synthesis methods for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid involves multiple steps. One common method includes the following steps :

    Step 1: Reacting 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride with benzotriazol-1-ol in dichloromethane at 25°C for 1 hour.

    Step 2: Treating the intermediate with hydrogen chloride in tetrahydrofuran and water at 25°C for 6 hours.

    Step 3: Reacting the product with acetic acid and sodium sulfate in tetrahydrofuran at 25°C for 2 hours.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is primarily used in scientific research as an impurity standard for Revefenacin . Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Revefenacin.

    Industry: Utilized in the quality control processes of pharmaceutical manufacturing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is unique due to its specific structure, which includes both a piperidine and a pyrrolidine ring. This dual-ring system may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-(4-carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c18-15(22)10-5-7-19(8-6-10)13-9-14(21)20(16(13)23)12-3-1-11(2-4-12)17(24)25/h1-4,10,13H,5-9H2,(H2,18,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMVNPULJQQBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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